1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate
Overview
Description
1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate, also known as BEPPD, is a synthetic organic compound with a wide range of applications in the field of scientific research. Its unique structure and properties make it an attractive option for a variety of experiments and studies.
Scientific Research Applications
Anti-acetylcholinesterase Activity : A series of derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, were synthesized and evaluated for their anti-acetylcholinesterase activity, which is significant for treating diseases like Alzheimer's. Substituting the benzamide with bulky moieties substantially increased activity, highlighting the compound's potential as an antidementia agent (Sugimoto et al., 1990).
Structure-Activity Relationships : Further studies into structure-activity relationships of similar compounds revealed that introducing a phenyl group on the nitrogen atom of the amide moieties enhanced activity. This research provides insights into designing more effective acetylcholinesterase inhibitors (Sugimoto et al., 1992).
Microbial Reduction : The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by various microorganisms was studied, yielding high diastereo- and enantioselectivities. This research is crucial for synthesizing specific stereoisomers for pharmaceutical applications (Guo et al., 2006).
Antituberculosis Activity : Derivatives like ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds showed promising results, indicating potential applications in antituberculosis drug development (Jeankumar et al., 2013).
Antibacterial Activity : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to high antibacterial activity, suggesting their potential in developing new antibacterial agents (Khalid et al., 2016).
Properties
IUPAC Name |
1-O-benzyl 4-O-ethyl piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)14-8-10-17(11-9-14)16(19)21-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBOGXZKIODTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571024 | |
Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160809-38-1 | |
Record name | 1-Benzyl 4-ethyl piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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